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5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

5‑Ethyl‑4‑methyl‑2‑{5‑[2‑(trifluoromethoxy)phenyl]furan‑2‑yl}pyridine (CAS 1803583‑71‑2) is a synthetic heteroaryl‑fused pyridine that incorporates a 2‑(trifluoromethoxy)phenyl substituent on a furan‑2‑yl scaffold. The compound belongs to the pyridine‑substituted furan class described as Raf kinase inhibitors, particularly targeting B‑Raf.

Molecular Formula C19H16F3NO2
Molecular Weight 347.3 g/mol
CAS No. 1803583-71-2
Cat. No. B6617916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine
CAS1803583-71-2
Molecular FormulaC19H16F3NO2
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1C)C2=CC=C(O2)C3=CC=CC=C3OC(F)(F)F
InChIInChI=1S/C19H16F3NO2/c1-3-13-11-23-15(10-12(13)2)18-9-8-16(24-18)14-6-4-5-7-17(14)25-19(20,21)22/h4-11H,3H2,1-2H3
InChIKeyFVHWHNWAHKXVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5‑Ethyl‑4‑methyl‑2‑{5‑[2‑(trifluoromethoxy)phenyl]furan‑2‑yl}pyridine (CAS 1803583‑71‑2): Heterocyclic Core Profile for Raf‑Kinase Targeted Procurement


5‑Ethyl‑4‑methyl‑2‑{5‑[2‑(trifluoromethoxy)phenyl]furan‑2‑yl}pyridine (CAS 1803583‑71‑2) is a synthetic heteroaryl‑fused pyridine that incorporates a 2‑(trifluoromethoxy)phenyl substituent on a furan‑2‑yl scaffold [1]. The compound belongs to the pyridine‑substituted furan class described as Raf kinase inhibitors, particularly targeting B‑Raf [2]. With a molecular weight of 347.3 g mol⁻¹, a computed XLogP3‑AA of 5.6, and zero hydrogen‑bond donors, the molecule exhibits physicochemical properties typical of a lipophilic, Type II kinase inhibitor scaffold [1]. It is primarily offered as a research‑grade building block (purity ≥ 95 %) for medicinal chemistry and chemical biology applications .

1 B-Raf Type II inhibitor scaffold procurement for medicinal chemistry
2 Low H-bond donor / high lipophilicity chemotype for kinase probe studies
3 Trifluoromethoxy-substituted furan-pyridine core with halogen-bonding potential

Why Generic Substitution Fails for 5‑Ethyl‑4‑methyl‑2‑{5‑[2‑(trifluoromethoxy)phenyl]furan‑2‑yl}pyridine: Substituent‑Driven Selectivity Risks in Raf‑Kinase Chemical Series


Within the pyridine‑substituted furan Raf‑inhibitor series, minor structural changes can drastically alter kinase selectivity, lipophilicity, and metabolic stability [1]. The 2‑(trifluoromethoxy)phenyl group of CAS 1803583‑71‑2 occupies a steric and electronic space that differs qualitatively from analogs bearing simpler halogen or methoxy substituents. Even in the absence of published head‑to‑head profiling, the computed XLogP3‑AA of 5.6, zero hydrogen‑bond donors, and four rotatable bonds indicate a distinct pharmacokinetic‑physicochemical fingerprint relative to close in‑class candidates [2]. Consequently, generic substitution without experimental verification risks delivering a compound with different target residence time, off‑target liability, or solubility‑limited absorption, undermining reproducibility in kinase‑focused screening cascades.

Substituent Trifluoromethoxy vs simpler halogen or methoxy analogs may shift kinase selectivity and binding mode
HBD Profile Zero H-bond donor chemotype may alter off-target profile and solubility relative to HBD-containing Raf chemotypes
Scaffold Rigid 4-rotatable-bond core may not reproduce binding kinetics of flexible-linker pyridine-furan analogs

Quantitative Differentiation Evidence for 5‑Ethyl‑4‑methyl‑2‑{5‑[2‑(trifluoromethoxy)phenyl]furan‑2‑yl}pyridine Against Closest Structural Analogs


Lipophilicity Advantage: Computed XLogP3‑AA of 5.6 vs. Representative Pyridine‑Furan Analogs

The target compound exhibits a computed XLogP3‑AA of 5.6, which is 0.7–1.2 log units higher than the values predicted for the 4‑fluoro‑phenyl analog (XLogP3‑AA ~4.4) and the 4‑methoxy‑phenyl analog (XLogP3‑AA ~4.9) [1][2]. This increase in lipophilicity is attributable to the 2‑(trifluoromethoxy)phenyl substituent and suggests improved passive membrane permeability for intracellular kinase targets, albeit with a potential need for formulation optimization to address solubility limitations [1].

Lipophilicity: XLogP3-AA
Reported
5.6
vs 4-fluorophenyl analog ~4.4 / 4-methoxyphenyl analog ~4.9
+1.2 / +0.7 log units
May support permeability ranking across close analogs for intracellular kinase screening
Computed XLogP3-AA v3.0; experimental logP confirmation advised
Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Hydrogen‑Bond Donor Deficiency: Zero H‑Bond Donors vs. 1–2 H‑Bond Donors in Common Raf‑Kinase Chemotypes

The compound possesses zero hydrogen‑bond donors (HBD), in contrast to Raf‑kinase inhibitors such as sorafenib (HBD = 3), vemurafenib (HBD = 2), or the 4‑aminophenyl‑furan‑pyridine analog (HBD = 1–2) [1][2]. The absence of H‑bond donor capacity reduces the propensity for hydrogen‑bonding‑mediated off‑target interactions with the kinase hinge region and can lower aqueous solubility, requiring co‑solvent or formulation strategies during in vitro profiling [1].

H-Bond Donor Count
Class-level
0
vs sorafenib (HBD=3) / vemurafenib (HBD=2) / 4-aminophenyl analog (HBD=1–2)
1–3 fewer H-bond donors
Low HBD context may reduce hinge-region off-target interactions; solubility management required
Computed descriptor; class-level inference from Raf inhibitor chemotypes
Drug‑Likeness Physicochemical Property Optimization Kinase Selectivity

Rotatable Bond Economy: 4 Rotatable Bonds vs. 5–7 in Extended‑Linker Raf‑Inhibitor Analogs

With only four rotatable bonds, the target compound is more rigid than analogs that incorporate a flexible ethylene or propylene linker between the pyridine and furan rings (5–7 rotatable bonds) [1]. Reduced conformational flexibility can translate into a smaller entropic penalty upon target binding, potentially enhancing binding affinity for the DFG‑out conformation of B‑Raf, a feature observed in structurally constrained Type II kinase inhibitors [1][2].

Rotatable Bond Count
Class-level
4
vs extended-linker analogs with 5–7 rotatable bonds
1–3 fewer rotatable bonds
Reported ligand-efficiency context; binding-affinity benefit requires assay validation
Computed descriptor; class-level association with oral bioavailability trends
Conformational Entropy Binding Affinity Optimization Kinase Inhibitor Design

Halogen‑Bonding Potential: Trifluoromethoxy Group vs. Methoxy or Fluoro Substituents in Raf‑Kinase Binding Pockets

The 2‑(trifluoromethoxy)phenyl substituent offers a unique σ‑hole‑bearing moiety capable of halogen‑bonding interactions with backbone carbonyl oxygens in the kinase hinge region, a feature absent in methoxy‑ or fluoro‑substituted analogs [1][2]. Calculated electrostatic potential surfaces indicate that the trifluoromethoxy oxygen lone pairs and the electron‑deficient CF₃ region create a dual hydrogen‑bond acceptor/halogen‑bond donor motif, which has been exploited in selective B‑Raf inhibitors to stabilize the DFG‑out inactive conformation [2].

Halogen-Bonding Motif
Reported
Trifluoromethoxy group: dual H-bond acceptor / halogen-bond donor capability
vs 4-methoxyphenyl analog (H-bond acceptor only) / 4-fluorophenyl analog (weak halogen-bond donor)
May support kinase conformation studies; requires co-crystallography validation
Qualitative interaction-mode differentiation from structurally related analogs
Halogen Bonding Kinase Inhibitor Design Structure‑Activity Relationship

Optimal Research and Procurement Scenarios for 5‑Ethyl‑4‑methyl‑2‑{5‑[2‑(trifluoromethoxy)phenyl]furan‑2‑yl}pyridine Based on Quantitative Differentiators


Selective B‑Raf Kinase Probe Development

The compound’s zero H‑bond donor count and rigid 4‑rotatable‑bond framework make it a superior starting scaffold for designing Type II B‑Raf inhibitors that stabilize the DFG‑out conformation [1]. Procurement for structure‑activity relationship (SAR) campaigns is justified by its potential for improved selectivity over hinge‑binding off‑targets, a differentiation supported by its physicochemical profile relative to more flexible, H‑bond‑donor‑rich analogs [1][2].

Physicochemical Comparator in Kinase Inhibitor Library Design

With an XLogP3‑AA of 5.6 and zero H‑bond donors, the compound serves as a high‑lipophilicity, low‑HBD reference point in kinase‑focused compound collections [3]. Inclusion in screening libraries enables evaluation of how extreme lipophilicity and minimal hydrogen‑bonding capability influence cellular permeability, solubility, and promiscuity in parallel kinase panels [3].

Halogen‑Bonding Tool Compound for Structural Biology

The 2‑(trifluoromethoxy)phenyl moiety offers a unique halogen‑bonding motif that can be exploited in co‑crystallization studies to map non‑canonical interactions in kinase ATP‑binding sites [4]. This capability is absent in methoxy‑ or fluoro‑substituted analogs, making the compound a strategic procurement choice for laboratories investigating unconventional binding modes in the Raf‑MEK‑ERK cascade [4].

Metabolic Stability Benchmarking in Lead Optimization

The trifluoromethoxy group is metabolically more stable than methoxy or unsubstituted phenyl rings [5]. Procuring this compound allows medicinal chemistry teams to benchmark oxidative metabolism rates in hepatic microsome assays, providing a quantitative baseline for optimizing clearance in next‑generation B‑Raf inhibitors [5].

Application
Selection Property
Validation Focus
B-Raf Type II inhibitor scaffold studies
Zero HBD / rigid scaffold profile
DFG-out conformation stabilization context
Kinase inhibitor library physicochemical comparator
High-XLogP3 / zero-HBD reference chemotype
Permeability-solubility trade-off review
Kinase co-crystallography tool compound
Trifluoromethoxy halogen-bonding motif
Non-canonical kinase interaction context
Metabolic stability benchmarking in lead optimization
Trifluoromethoxy metabolic stability context
Oxidative metabolism rate comparison
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